
1-(4-Bromophenyl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial and Antibacterial Activities
1-(4-Bromophenyl)-1H-1,2,3-triazole derivatives have shown promising results in antimicrobial and antibacterial activities. Specifically, certain derivatives have demonstrated potent antimicrobial activities against microorganisms such as M. a. and E. c., even surpassing the effectiveness of known antimicrobial agents like triclosan and fluconazole (Zhao et al., 2012). Additionally, sulfonamide-tagged 1,2,3-triazoles synthesized through the click reaction of terminal alkynes with aromatic azides have shown appreciable antibacterial activity against various strains, including S. aureus and B. subtilis (Kaushik et al., 2020).
Corrosion Inhibition
The compound this compound, especially when utilized in well-defined structures, has demonstrated high corrosion inhibition efficiency. For instance, a specific derivative showcased an impressive 94% corrosion inhibition efficiency on mild steel in an acidic medium, hinting at its potential applications in protecting metals against corrosion (Hrimla et al., 2021).
Catalysis
1,2,3-Triazole derivatives, including those with the this compound structure, have been used in catalytic applications. For example, complexes involving these triazoles have been explored for their catalytic efficacy in various reactions, such as transfer hydrogenation and oxidation processes, demonstrating their versatility and potential in catalytic chemistry (Saleem et al., 2013).
Supramolecular Interactions
The diverse supramolecular interactions of 1,2,3-triazoles, including those with this compound structures, have led to applications in supramolecular and coordination chemistry. These compounds can engage in various interactions such as hydrogen and halogen bonding, anion recognition, and metal coordination, making them valuable in the design of complex molecular systems (Schulze & Schubert, 2014).
Safety and Hazards
The safety data sheet for a related compound, 4-Bromophenylacetic acid, indicates that it is harmful if swallowed, causes skin irritation, and is toxic to aquatic life . Another related compound, 1-(4-Bromophenyl)ethanol, is also classified as having acute toxicity, both oral and dermal, and can cause skin and eye irritation .
Mechanism of Action
Target of Action
Related compounds, such as pyrazole-bearing compounds, have been found to exhibit potent antileishmanial and antimalarial activities . Therefore, it’s plausible that 1-(4-Bromophenyl)-1H-1,2,3-triazole may also target similar pathways or enzymes in these organisms.
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in the organism’s biochemistry . For instance, some pyrazole derivatives have shown superior antipromastigote activity, which suggests that they may interact with specific enzymes or receptors in the organism, inhibiting their function and leading to the organism’s death .
Biochemical Pathways
For instance, some pyrazole derivatives have been found to inhibit the growth of Leishmania aethiopica and Plasmodium berghei, suggesting that they may interfere with the biochemical pathways these organisms use for growth and reproduction .
Result of Action
Related compounds have been found to exhibit potent antileishmanial and antimalarial activities, suggesting that they may cause cell death or inhibit the growth of these organisms .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(4-Bromophenyl)-1H-1,2,3-triazole are not well-studied. Based on its structure, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The bromophenyl group may participate in halogen bonding, a type of non-covalent interaction, with proteins and enzymes . The triazole ring could potentially act as a ligand, binding to metal ions in enzymes or proteins .
Cellular Effects
The cellular effects of this compound are currently unknown. Similar compounds have been shown to have various effects on cells. For example, some bromophenyl compounds have been found to exhibit antitumor activities . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Safety data sheets suggest that similar compounds are stable under normal conditions .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models. Similar compounds have been tested in animal models and have shown dose-dependent effects .
Metabolic Pathways
Similar compounds have been found to be metabolized by cytochrome P450-dependent monooxygenases .
Transport and Distribution
Similar compounds have been found to be transported and distributed within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is not well-studied. Similar compounds have been found to exhibit specific subcellular localization. For example, a conjugate of bis[((4-bromophenyl)amino)quinazoline], a EGFR-TK ligand, with a fluorescent Ru(II)-bipyridine complex exhibits specific subcellular localization in mitochondria .
Properties
IUPAC Name |
1-(4-bromophenyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-1-3-8(4-2-7)12-6-5-10-11-12/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWNHDWVMOQQTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
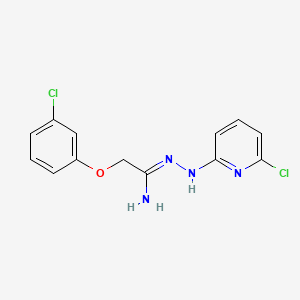
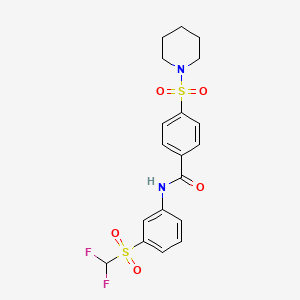
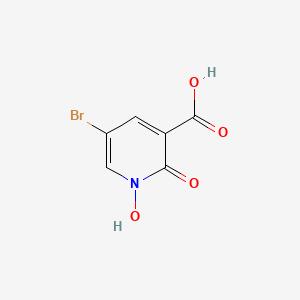
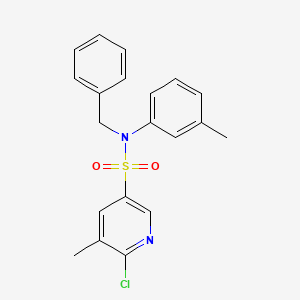
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2782393.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2782397.png)

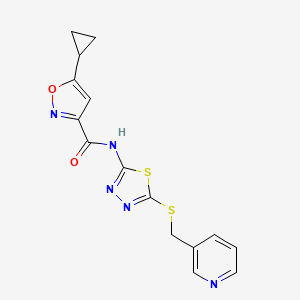
![2-Cyclopropyl-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2782404.png)
![6,7-Dimethoxy-3-[(4-methoxyphenyl)sulfonyl]-4-piperidin-1-ylquinoline](/img/structure/B2782406.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2782407.png)


